1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group attached to the oxadiazole ring, which is further connected to an ethanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors One common method is the reaction of 3,4-dimethylbenzohydrazide with acetic anhydride, followed by cyclization with cyanogen bromide to form the oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced heterocyclic compounds.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethanone: A related compound with a similar structure but lacking the oxadiazole ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another heterocyclic compound with similar functional groups.
Uniqueness
1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-5-10(6-8(7)2)11-14-12(9(3)13)16-15-11/h4-6,9H,13H2,1-3H3 |
InChI Key |
XTTOJAALNMNILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C(C)N)C |
Origin of Product |
United States |
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